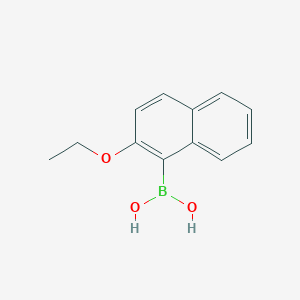
2-Ethoxy-1-naphthaleneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-1-naphthaleneboronic acid is a biochemical used for proteomics research . It has the molecular formula C12H13BO3 and a molecular weight of 216.04 .
Molecular Structure Analysis
The linear formula of 2-Ethoxy-1-naphthaleneboronic acid is C2H5OC10H6B(OH)2 . The compound consists of a naphthalene ring substituted with an ethoxy group and a boronic acid group .Chemical Reactions Analysis
2-Ethoxy-1-naphthaleneboronic acid is a reactant in Pd-catalyzed Suzuki-Miyaura reactions . Suzuki-Miyaura reactions are a type of cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
2-Ethoxy-1-naphthaleneboronic acid is a solid with a melting point of 102-106 °C (dec.) (lit.) . Its density is 1.2g/cm3, and it has a boiling point of 431.4°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
2-Ethoxy-1-naphthaleneboronic acid serves as a valuable reagent in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. In this context, it acts as a boronate ester, participating in the coupling of aryl or vinyl halides with aryl or vinyl boronic acids. These reactions enable the synthesis of diverse organic compounds, including pharmaceutical intermediates and natural products .
Fluorescent Probes and Sensors
Researchers have explored the use of 2-Ethoxy-1-naphthaleneboronic acid as a fluorescent probe or sensor. By modifying the boronic acid moiety, it can selectively bind to specific analytes (such as sugars or diols) and exhibit fluorescence changes. This property makes it useful for detecting and quantifying biologically relevant molecules in complex samples .
Organic Synthesis and Medicinal Chemistry
The compound’s boronic acid functionality allows it to participate in diverse organic transformations. Chemists employ it for the construction of complex molecules, such as drug candidates or bioactive compounds. Its naphthalene core also contributes to the structural diversity of synthesized molecules .
Boronic Acid-Based Hydrogels
Hydrogels containing boronic acid units have applications in drug delivery, tissue engineering, and biosensing. Researchers have incorporated 2-Ethoxy-1-naphthaleneboronic acid into hydrogel networks to create responsive materials that swell or contract in response to changes in glucose concentration. These hydrogels hold promise for controlled drug release and glucose monitoring .
Photophysical Studies and Luminescent Materials
The photophysical properties of 2-Ethoxy-1-naphthaleneboronic acid have attracted attention. It exhibits fluorescence emission in the visible range, making it suitable for luminescent materials. Researchers investigate its behavior in different solvents, solid-state matrices, and host-guest systems to understand its excited-state dynamics .
Enantioselective Transformations
In recent years, asymmetric synthesis has gained prominence. 2-Ethoxy-1-naphthaleneboronic acid has been employed in enantioselective rhodium-catalyzed reactions, leading to chiral products. For instance, it participates in the addition of aryl boronic acids to trifluoroacetophenones, affording tertiary trifluoromethyl alcohols with high enantioselectivity .
Safety and Hazards
Zukünftige Richtungen
The future directions of 2-Ethoxy-1-naphthaleneboronic acid could involve its use in environmentally benign cross-coupling reactions, sterically hindered Suzuki-Miyaura coupling, palladium-catalyzed cross-coupling reactions, deboronation homocoupling reactions, and copper-catalyzed N-arylation of imidazoles .
Wirkmechanismus
Target of Action
2-Ethoxy-1-naphthaleneboronic acid is a boronic acid derivative that is primarily used as a reactant in the Suzuki-Miyaura reaction . The primary target of this compound is the palladium catalyst used in the Suzuki-Miyaura reaction .
Mode of Action
In the Suzuki-Miyaura reaction, 2-Ethoxy-1-naphthaleneboronic acid interacts with the palladium catalyst to form a complex. This complex then undergoes a transmetallation process, where the boron atom in the boronic acid is replaced by a metal atom from the catalyst .
Biochemical Pathways
The Suzuki-Miyaura reaction is a type of cross-coupling reaction that forms a carbon-carbon bond between two organic compounds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals .
Result of Action
The result of the action of 2-Ethoxy-1-naphthaleneboronic acid in the Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond. This allows for the synthesis of complex organic compounds from simpler precursors .
Action Environment
The action of 2-Ethoxy-1-naphthaleneboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a base and is often performed in an aqueous environment . The temperature and pressure of the reaction can also affect the efficiency and selectivity of the reaction .
Eigenschaften
IUPAC Name |
(2-ethoxynaphthalen-1-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BO3/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8,14-15H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDVXFWSKXUSMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)OCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584123 |
Source


|
| Record name | (2-Ethoxynaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-naphthaleneboronic acid | |
CAS RN |
148345-64-6 |
Source


|
| Record name | (2-Ethoxynaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate](/img/structure/B133267.png)
![Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate](/img/structure/B133268.png)
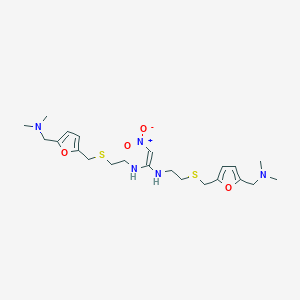

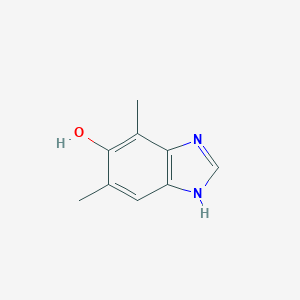
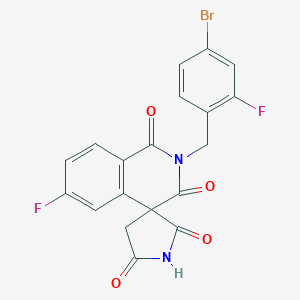
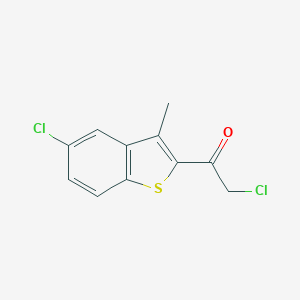
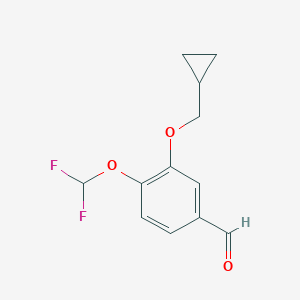
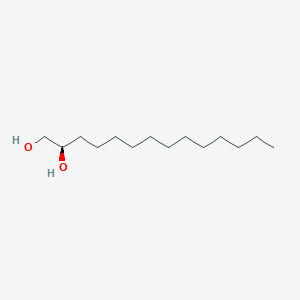

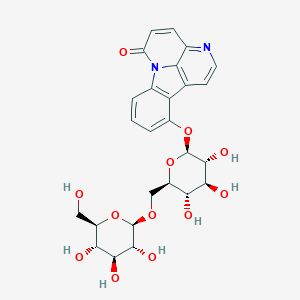
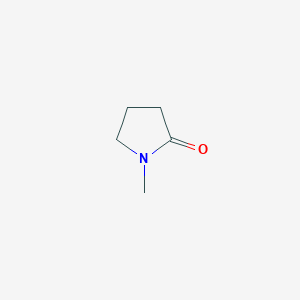
![2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B133301.png)
